2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Description
Properties
IUPAC Name |
2,8-dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFJTPZIBDFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219568 | |
| Record name | 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3646-61-5 | |
| Record name | 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Friedel-Crafts alkylation method, detailed in a 1967 patent, remains a foundational approach for synthesizing 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine. The process begins with 5-chloro-2-aminobenzophenone, which undergoes cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming the diazocine core through intramolecular C–N bond formation.
Optimized Procedure and Conditions
In a representative protocol, 23.2 g (0.10 mol) of 5-chloro-2-aminobenzophenone is gradually added to a cooled suspension of AlCl₃ (0.10 mol) in chlorobenzene (300 mL). After initial H⁺ evolution, the mixture is refluxed for 3 hours, yielding a dark solution. Post-reaction workup involves neutralization with aqueous NaOH, extraction with CH₂Cl₂, and crystallization from CH₂Cl₂/EtOH. The product forms yellow prisms with a melting point of 215–217°C.
Table 1: Key Parameters for Friedel-Crafts Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | Anhydrous AlCl₃ (1.0 equiv) |
| Solvent | Chlorobenzene |
| Temperature | Reflux (≈131°C) |
| Reaction Time | 3 hours |
| Workup | Neutralization, extraction, recrystallization |
| Yield | Not explicitly reported; crystalline product obtained |
Catalyst Screening and Limitations
While AlCl₃ is effective, the patent notes broader applicability of Friedel-Crafts catalysts, including TiCl₄ and SbCl₅. However, these alternatives often require stringent anhydrous conditions and generate stoichiometric HCl waste, complicating large-scale production.
Microwave-Assisted Solvent-Free Synthesis
Green Chemistry Approach
A 2016 study demonstrated a solvent-free microwave (MW) method using diphenyl phosphate (DPP) as a Brønsted acid catalyst. This approach eliminates hazardous solvents and reduces reaction times from hours to minutes. The self-condensation of 2-aminobenzophenone derivatives under MW irradiation (3 min, 300 W) produced dibenzo[b,f]diazocines in yields up to 89.4%.
Substrate Scope and Optimization
Though the original paper focuses on unsubstituted derivatives, extrapolation to chlorinated analogs follows logically. Using 2-amino-5-chlorobenzophenone as the starting material, the MW protocol would likely proceed via:
-
Protonation of the amine group by DPP
-
Electrophilic activation of the carbonyl carbon
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Tandem cyclization to form the eight-membered ring
Table 2: Catalyst Performance in MW Synthesis
| Catalyst | Yield of Analogous Product (%) |
|---|---|
| DPP | 89.4 |
| HCl | 61.6 |
| H₃PO₄ | 45.7 |
| CH₃COOH | 18.9 |
| H₂SO₄ | 0 |
DPP outperformed mineral acids due to its ability to stabilize transition states without decomposing under MW conditions.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
Scalability and Practical Considerations
The Friedel-Crafts method, while robust, faces challenges in catalyst recovery and waste management. In contrast, the MW approach aligns with green chemistry principles but requires specialized equipment. Industrial adoption may favor MW synthesis for its rapid kinetics and reduced E-factor (environmental impact metric).
Mechanistic Insights and Side Reactions
Role of Catalyst Acidity
In both methods, catalyst acidity governs reaction efficiency. DPP’s moderate acidity (pKa ≈ 1.5) in MW synthesis prevents over-protonation of intermediates, whereas strong Brønsted acids (H₂SO₄) lead to decomposition. Similarly, AlCl₃’s Lewis acidity facilitates electrophilic activation but risks forming polyhalogenated byproducts.
Thermal vs. Microwave Activation
Conventional heating distributes energy non-specifically, often requiring excess solvent to mitigate hot spots. MW irradiation selectively excites polar molecules (e.g., DPP), enabling faster cyclization. Computational studies suggest MW fields stabilize dipolar transition states, lowering activation barriers by 15–20 kJ/mol .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural characteristics that allow for modifications leading to biologically active derivatives. Research indicates potential applications as:
- Anticancer Agents : Studies have indicated that derivatives of dibenzo[b,f][1,5]diazocines exhibit cytotoxic activity against various cancer cell lines .
- Antimicrobial Agents : The compound's unique structure may contribute to antimicrobial properties, making it a candidate for developing new antibiotics.
Material Science
In material science, 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine is explored for its potential use in:
- Organic Electronics : Its electronic properties are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form stable thin films .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 2: Cytotoxicity of Selected Analogues (IC50, µM)
| Compound | HeLa | U87 | HEK293 | EUFA |
|---|---|---|---|---|
| 10h (chloro, methyl) | 107.4 | 148.6 | >200 | 170.5 |
| 10p (dithiolactam) | 115.2 | 170.2 | >200 | >200 |
| 10a (2-chloro-dibenzo) | >200 | >200 | >200 | >200 |
Key Research Findings
- Synthetic Challenges : Unsymmetrical dibenzo[b,f][1,5]diazocines require multi-step syntheses, limiting yields compared to symmetrical derivatives .
- Structure-Activity Relationships : Chlorine and aryl substituents enhance rigidity and π-stacking, while dithiolactam modification improves bioactivity .
- Crystallographic Insights: Epoxy and methano bridges induce distinct V-shaped geometries, influencing molecular packing and material properties .
Biological Activity
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine (CAS Number: 3646-61-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing data from various studies and highlighting key findings relevant to its pharmacological properties.
- Molecular Formula : C26H16Cl2N2
- Molecular Weight : 427.32 g/mol
- Synthesis : The compound can be synthesized using a base-catalyzed reaction under solvent-free conditions, yielding a high purity product .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections summarize notable findings from research studies.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 93.7 - 322.8 | Significant apoptosis and necrosis observed |
| BICR18 | Not specified | Moderate cytotoxicity |
| U87 | Not specified | Selective action against cancer cells |
In a study involving HeLa and EUFA30 (normal) cell lines, the compound exhibited a selective cytotoxic effect where the IC50 values for cancer cells were consistently lower than those for normal cells . The mechanism of action appears to involve induction of apoptosis, as evidenced by increased fractions of early and late apoptotic cells after treatment.
The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary results suggest that it may disrupt cellular processes leading to apoptosis:
- Apoptotic Induction : Increased levels of caspase activation were observed in treated cells.
- Cell Cycle Arrest : Some studies indicate potential interference with cell cycle progression in cancer cells.
Case Studies and Research Findings
- Study on HeLa Cells :
- Comparative Analysis with Other Compounds :
- Structural Activity Relationship (SAR) :
Q & A
Basic Research: What are the common synthetic routes for 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine, and how can reaction conditions be optimized?
Methodological Answer :
The compound is typically synthesized via acid-catalyzed condensation of substituted anilines with formaldehyde derivatives, as seen in Tröger’s base analogs. For example, 2,8-dihalo derivatives can be prepared using Suzuki cross-coupling reactions between dibromo-Tröger’s base intermediates and aryl boronic acids under Pd(0) catalysis (e.g., 2,6-dimethyl-4-methoxyphenylboronic acid) . Optimization involves controlling stoichiometry, reaction time (12–48 hours), and temperature (60–100°C). Solvent-free base-catalyzed methods (e.g., using TMG) have also been reported for epoxide analogs, yielding rigid V-shaped structures .
Basic Research: How is the molecular conformation and crystal structure of this compound characterized?
Methodological Answer :
Single-crystal X-ray diffraction is the gold standard. For example, studies reveal a tub-shaped central diazocine ring with a dihedral angle of 110.9° between aryl rings, confirmed by orthorhombic (Pca21) crystal symmetry and unit cell parameters (a = 7.910 Å, b = 12.601 Å, c = 15.230 Å) . Data collection uses MoKα radiation (λ = 0.71073 Å) and CAD-4 diffractometers, with refinement via RAELS software . Complementary techniques include 13C NMR and circular dichroism (CD) to assess chiral stability .
Advanced Research: How can enantiomers of this compound be resolved, and what factors govern their conformational stability?
Methodological Answer :
Enantiomeric resolution is achieved via chiral supercritical fluid chromatography (SFC) using polysaccharide-based columns (e.g., Chiralpak® IA), with methanol/CO2 mobile phases . Absolute configurations are assigned using X-ray crystallography and electronic helix theory . The boat conformation is stabilized by intramolecular π-π interactions and van der Waals forces, retaining chirality even at >200°C, as shown by DFT calculations (B3LYP/6-31G* level) .
Advanced Research: What mechanistic insights explain the transannular reduction of this compound by organolithium reagents?
Methodological Answer :
Reactions with organolithiums (e.g., benzyllithium) proceed via single-electron transfer (SET) pathways rather than nucleophilic attack. The tub-shaped diazocine radical-anion undergoes transannular electronic stabilization , leading to quadricyclic indolo[3,2-b]indole derivatives. This is confirmed by X-ray structures of reduction products and the absence of Hückel-aromatic dianions . Competing pathways (1,2-addition vs. 1,4-addition) depend on the organometallic’s steric/electronic profile .
Advanced Research: How do computational models predict the stability and electronic properties of this compound?
Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates conformational energy barriers (>200°C stability) and frontier molecular orbitals (HOMO-LUMO gaps). These models correlate with experimental UV-Vis and fluorescence spectra , explaining aggregation-induced emission (AIE) properties in derivatives .
Advanced Research: What role does this compound play in host-guest chemistry or supramolecular systems?
Methodological Answer :
Diaryl-substituted analogs act as chiral hosts for enantioselective recognition. Functionalization via Suzuki coupling introduces electron-donating/withdrawing groups, tuning cavity size and binding affinity. Applications include fluorescence-based pH sensors (e.g., TBPP derivatives with pyridine moieties) .
Advanced Research: How are contradictions in reaction pathways (e.g., carbometalation vs. reduction) resolved experimentally?
Methodological Answer :
Contradictions arise from competing SET and polar mechanisms. Kinetic profiling (time-resolved NMR), radical trapping experiments , and isotopic labeling (e.g., D2O quenching) distinguish pathways. For example, phenylethynyllithium’s inability to react supports SET dependence on sp3-hybridized radicals .
Applied Research: What methodologies enable the use of this compound in materials science (e.g., AIE or mechanochromic materials)?
Methodological Answer :
Derivatives with 2,8-dibromo substitutions are intermediates for AIE-active polymers. Synthesis involves Heck coupling with vinyl pyridines, followed by oxidative polymerization. Mechanochromism is tested via solid-state fluorescence under pressure, with XRD confirming retained crystallinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
